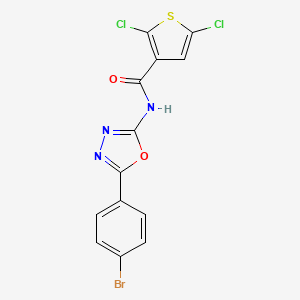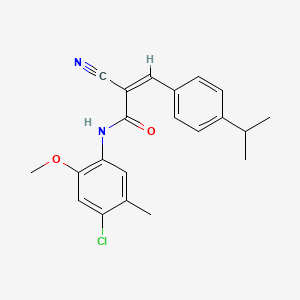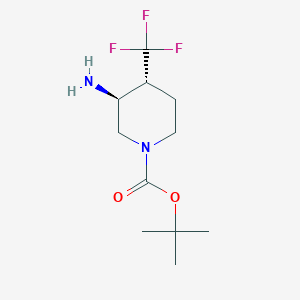
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide, also known as Br-DPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activities
The synthesis of compounds containing 1,3,4-oxadiazole rings, including those with bromophenyl and dichlorothiophene groups, has been explored due to their potential biological activities. For example, a study by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited significant insecticidal activities against the diamondback moth. The study highlights the structure–activity relationship (SAR) and suggests that density functional theory (DFT) studies could provide insights into their insecticidal activities (Qi et al., 2014).
Anticancer Potential
Another area of interest is the anticancer potential of compounds bearing the oxadiazole ring. Bakare's research (2021) on nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety demonstrated potent cytotoxic activity against the MCF-7 cell line, suggesting a promising avenue for the development of new antitumor agents (Bakare, 2021).
Antimicrobial and Antidiabetic Screening
The antimicrobial and antidiabetic potentials of compounds with 1,3,4-oxadiazol-2-yl groups have also been investigated. For instance, Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, showcasing the diverse therapeutic applications of these chemical structures (Lalpara et al., 2021).
Electrochemical and Optical Applications
Beyond biomedical applications, compounds containing 1,3,4-oxadiazole rings have been explored for their electrochemical and optical properties. Chandrakantha et al. (2011) studied the nonlinear optical characterization of new 1,3,4-oxadiazoles, indicating their potential in optoelectronics and as optical limiters (Chandrakantha et al., 2011).
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O2S/c14-7-3-1-6(2-4-7)12-18-19-13(21-12)17-11(20)8-5-9(15)22-10(8)16/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVAYJZUEWIWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)


![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)